Cyclosporin A is a cyclic undecapeptide [], meaning it consists of eleven amino acids joined in a ring. It is classified as a calcineurin inhibitor [] and is produced by the fungus Tolypocladium inflatum []. Cyclosporin A plays a critical role in scientific research, particularly in understanding cellular processes and developing models for immunological studies.
Cyclosporin A is a cyclic polypeptide that was first discovered in the 1970s as a product of the fungus Tolypocladium inflatum. It is primarily recognized for its immunosuppressive properties, making it a critical component in organ transplantation and autoimmune disease management. Cyclosporin A acts by inhibiting T-cell activation, thereby preventing the immune system from rejecting transplanted organs.
The primary source of cyclosporin A is the fungus Tolypocladium inflatum, which produces this compound as a secondary metabolite. The fermentation of this fungus in controlled laboratory environments has been optimized to enhance yield and purity. Recent studies have also explored using agro-industrial waste as a substrate for fermentation, demonstrating a sustainable approach to cyclosporin A production .
Cyclosporin A belongs to the class of compounds known as cyclic undecapeptides. It consists of 11 amino acids, with several N-methylated residues contributing to its unique structure and biological activity. Its classification can be further detailed as follows:
The synthesis of cyclosporin A can be achieved through two primary methodologies: biosynthesis via fermentation and chemical synthesis.
In biosynthetic methods, after fermentation, the extraction process involves mixing the culture with organic solvents, followed by centrifugation and purification steps to isolate cyclosporin A in high purity . In chemical synthesis, various coupling reactions are employed to construct the peptide backbone systematically.
Cyclosporin A's structure is characterized by a cyclic arrangement of amino acids with several N-methyl groups that contribute to its conformational stability. The cyclic nature enhances its bioactivity by allowing specific interactions with target proteins.
Cyclosporin A undergoes various chemical reactions, particularly in its biosynthetic pathway where it is assembled through multiple enzymatic steps catalyzed by cyclosporin synthetase. This enzyme facilitates over 40 reaction steps, including:
These reactions highlight the complexity and precision required in both natural biosynthesis and synthetic approaches.
Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting calcineurin, a calcium-dependent phosphatase involved in T-cell activation. The mechanism can be summarized as follows:
This mechanism underscores its importance in preventing organ transplant rejection and treating autoimmune disorders .
Relevant analytical methods such as HPLC are employed to assess purity and concentration during production processes .
Cyclosporin A has significant applications in various fields:
Cyclosporin A (CyA) biosynthesis in Tolypocladium inflatum is mediated by a 1.7-MDa multidomain NRPS enzyme, cyclosporin synthetase (CySyn). This megasynthetase comprises 11 modules, each activating and incorporating a specific amino acid into the cyclic undecapeptide structure. The simA gene cluster (45.8 kb) encodes CySyn and coordinates with auxiliary genes, including a polyketide synthase (simG) responsible for synthesizing the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) [2] [6]. Module duplication events in the simA evolutionary pathway enabled functional diversification, with adenylation (A) domains exhibiting 34–67% sequence homology to those in other antifungal peptide synthetases like beauvericin and destruxin systems [6].
RNA-Seq transcriptomics confirms co-regulation of simA with cluster-localized cyclophilin (simC) and transporter (simD) genes during CyA production. The biosynthetic cluster is lineage-specific, showing no evidence of horizontal gene transfer from bacteria or other fungi [6].
Table 1: CySyn Module-AA Specificity and Domain Architecture
Module | Amino Acid | Domain Organization | Key Modifications |
---|---|---|---|
1 | Bmt | C-A-PCP-MT | Methylation |
2 | L-Ala | C-A-PCP | None |
3 | L-MeLeu | C-A-PCP-MT | Methylation |
4 | L-Val | C-A-PCP | None |
5 | L-OHLeu | C-A-PCP-E | Hydroxylation |
6 | L-Ala | C-A-PCP | None |
7 | D-Ala | C-A-PCP-R | Epimerization |
8 | L-MeLeu | C-A-PCP-MT | Methylation |
9 | L-MeLeu | C-A-PCP-MT | Methylation |
10 | L-MeVal | C-A-PCP-MT | Methylation |
11 | L-Val | C-A-PCP-TE | Cyclization |
Abbreviations: C (condensation), A (adenylation), PCP (peptidyl carrier protein), MT (methyltransferase), E (epimerization), R (reductase), TE (thioesterase) [2] [6]
Cyclophilin A (CypA), a cytosolic peptidyl-prolyl isomerase, is the primary cellular target for CyA. The CyA-CypA complex inhibits calcineurin phosphatase, blocking T-cell activation. Structural studies reveal CypA’s β-barrel fold (8 antiparallel strands) contains a hydrophobic pocket that binds CyA via key residues:
Site-directed mutagenesis of CyA’s Bmt moiety (position 1) enhances CypA binding affinity. N-methylation modifications at positions 4, 6, 9, 10, and 11 optimize steric complementarity within the binding pocket. Alanine racemase (simB) knockout strains eliminate D-Ala incorporation (position 8), reducing immunosuppressive activity by >95%, confirming its necessity for conformational locking [2] [7].
Dairy sludge—a nitrogen-rich byproduct (6–8% N, 4.7% lactose)—serves as a low-cost substrate for T. inflatum fermentation. Optimized media containing 46.47% carbon (1:1 dairy sludge:glucose) and 9.56% nitrogen (1:1 malt extract:ammonium sulfate) yield 578 mg/L CyA after purification—a 73% increase over standard media [1].
Table 2: Fermentation Performance on Alternative Carbon Sources
Carbon Source | Concentration (%) | CyA Yield (mg/L) | Biomass (g/L) |
---|---|---|---|
Glucose | 3 | 98.5 ± 3.2 | 7.6 ± 0.3 |
Glycerol | 3 | 67.2 ± 2.1 | 5.8 ± 0.2 |
Sucrose | 3 | 72.4 ± 2.8 | 6.1 ± 0.4 |
Dairy sludge | 23.2 | 334 ± 11 | 14.3 ± 0.5 |
Data from 7-day fermentations at pH 6.0, 120 rpm [1] [10]
Critical parameters include:
CySyn’s 11 modules contain 45 catalytic domains, including:
The 3D organization features a “V-shaped” quaternary structure, with N-terminal (modules 1–6) and C-terminal (modules 7–11) arms converging at the TE domain. Intermodular communication domains (COM) facilitate peptide transfer between PCP sites. Disruption of COM1-2 linker regions abrogates cyclization, confirming processive synthesis [6].
Bmt biosynthesis requires three dedicated enzymes:
Cyclization is catalyzed by the TE domain through a two-step mechanism:
Table 3: Key PTMs and Catalytic Residues
Modification | Enzyme | Catalytic Residues | Co-substrate |
---|---|---|---|
Bmt synthesis | SimG (PKS) | Cys169, His303, Asn336 | Malonyl-CoA |
N-methylation | MT domains | Asp242, Lys295 | S-adenosylmethionine |
L- to D-Ala | Epimerase | Cys743, His874 | None |
Cyclization | Thioesterase | Ser37, Asp154, His258 | None |
Abbreviations: PKS (polyketide synthase), MT (methyltransferase) [2] [6]
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